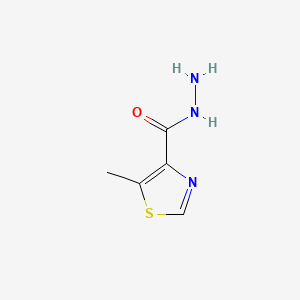

5-Methylthiazole-4-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVHOUZISABZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic analysis of 5-Methylthiazole-4-carbohydrazide

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methylthiazole-4-carbohydrazide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of 5-Methylthiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical framework for analysis. The methodologies described herein are designed to be self-validating, ensuring that each step confirms the last, leading to an unambiguous characterization of the molecule. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, treating them as complementary tools in our analytical arsenal.

Molecular Structure and Analytical Strategy

Before delving into instrumental analysis, it is crucial to understand the target structure. 5-Methylthiazole-4-carbohydrazide possesses a thiazole ring, a methyl group, and a carbohydrazide functional group. Each of these components will yield a distinct spectroscopic signature. Our strategy is to systematically probe these features using a multi-technique approach for comprehensive structural verification.

Below is the chemical structure of 5-Methylthiazole-4-carbohydrazide, which serves as our reference throughout this guide.

Caption: Chemical structure of 5-Methylthiazole-4-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the hydrogen and carbon framework. For 5-Methylthiazole-4-carbohydrazide, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for this analysis. The hydrazide protons (-NH and -NH₂) are acidic and exchangeable; they are often broad or unobserved in CDCl₃ but are typically well-resolved in DMSO-d₆, allowing for their definitive assignment.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal distinct signals for each type of proton in the molecule. The methyl group protons, the thiazole ring proton, and the hydrazide protons each reside in a unique electronic environment.

Expected ¹H NMR Data (Predicted)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 - 9.5 | Singlet (broad) | 1H | -C(=O)NH- |

| ~8.5 | Singlet | 1H | Thiazole C2-H |

| ~4.0 - 4.5 | Singlet (broad) | 2H | -NH₂ |

| ~2.5 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon backbone of the molecule. Each carbon atom gives a distinct signal, confirming the core structure.

Expected ¹³C NMR Data (Predicted)

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O (Carbohydrazide) |

| ~155 | C2 (Thiazole ring) |

| ~148 | C5 (Thiazole ring) |

| ~120 | C4 (Thiazole ring) |

| ~18 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Methylthiazole-4-carbohydrazide in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[3]

-

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts and multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The carbohydrazide and thiazole moieties have characteristic vibrational frequencies that serve as a molecular fingerprint.

Causality Behind Experimental Choices

The KBr pellet method is a standard and reliable technique for solid samples. It minimizes interference from solvents and produces sharp, well-defined absorption bands, which is crucial for identifying the key C=O and N-H stretching frequencies that confirm the hydrazide group.[4]

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 - 3150 | Strong, multiple bands | N-H stretching (asymmetric & symmetric of -NH₂ and -NH)[2][5] |

| ~1650 | Strong | C=O stretching (Amide I band)[1][5] |

| ~1610 | Medium | C=N stretching (Thiazole ring)[6] |

| ~1550 | Medium | N-H bending (Amide II band) |

| ~1450 | Medium | C=C stretching (Thiazole ring) |

| ~2950 | Medium-Weak | C-H stretching (-CH₃)[6] |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the spectrometer's sample holder and record the spectrum.

-

Spectra are typically collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[4]

-

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-Methylthiazole-4-carbohydrazide. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight. Analysis in positive ion mode is chosen because the nitrogen atoms in the thiazole ring and hydrazide group are readily protonated.

Expected Mass Spectrometry Data

-

Molecular Formula: C₅H₇N₃OS

-

Molecular Weight: 157.19 g/mol

-

Expected Ion (ESI+): [M+H]⁺ at m/z = 158.04

Proposed Fragmentation Pathway

Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), the molecule will fragment in a predictable manner. A primary fragmentation event is often the cleavage of the amide C-N bond.

Caption: Proposed ESI-MS fragmentation pathway for 5-Methylthiazole-4-carbohydrazide.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., LC-MS QTOF or triple quadrupole).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Identify the [M+H]⁺ peak and confirm that its m/z value corresponds to the calculated molecular weight. If performing MS/MS, analyze the fragment ions to corroborate the proposed structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π→π* transitions associated with the conjugated thiazole ring system.[3]

Causality Behind Experimental Choices

Ethanol or methanol are common, suitable solvents for UV-Vis analysis of heterocyclic compounds. They are transparent in the relevant UV region and can solvate the polar analyte effectively. A quartz cuvette is mandatory as glass absorbs UV radiation.

Expected UV-Vis Data

| Solvent | Expected λmax (nm) | Transition |

|---|

| Ethanol | ~260 - 290 | π→π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol). Further dilute this stock solution to a concentration that yields an absorbance in the optimal range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second matched quartz cuvette with the sample solution.

-

Scan the sample from approximately 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorption (λmax).

Integrated Analytical Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates a logical sequence for the complete characterization of 5-Methylthiazole-4-carbohydrazide.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

This guide outlines a robust, multi-faceted approach to the spectroscopic characterization of 5-Methylthiazole-4-carbohydrazide. By systematically applying these techniques and understanding the causality behind each experimental choice, researchers can confidently elucidate and verify the structure of this and similar molecules, ensuring data integrity for applications in drug discovery and development.

References

- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.

-

El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]

-

ResearchGate. (2021). Derivatives from Thiazole Derivative. Retrieved from [Link]

- Gomha, S. M., et al. (2019). Synthesis, crystal structure and spectral properties of thiazole orange derivative. Journal of Molecular Structure, 1180, 64-71.

-

Nowak, M. J., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3848. Retrieved from [Link]

-

Sączewski, J., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(11), 2955. Retrieved from [Link]

- Malinowski, S. T. (1968). The Determination of Hydrazino–Hydrazide Groups. Pergamon.

-

Shimizu, R., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12. Retrieved from [Link]

-

Trzonkowski, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(18), 3247. Retrieved from [Link]

-

ResearchGate. (2010). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]

-

Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2014, 862737. Retrieved from [Link]

-

Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Retrieved from [Link]

Sources

- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Biological activity of 5-Methylthiazole-4-carbohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methylthiazole-4-carbohydrazide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active compounds. When functionalized with a carbohydrazide moiety at the 4-position and a methyl group at the 5-position, it gives rise to a class of derivatives with a remarkably broad spectrum of biological activities. This guide provides a comprehensive technical overview of 5-methylthiazole-4-carbohydrazide derivatives, detailing their synthesis, mechanisms of action, and therapeutic potential. We will explore their significant antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic discovery.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[3][4] This versatility is evident in its presence in numerous approved drugs.[2][5]

The carbohydrazide group (-CO-NH-NH2) and its derived hydrazones (-CO-NH-N=CH-) are also of significant interest, as they confer a range of bioactivities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[6] The combination of the 5-methylthiazole core with the carbohydrazide-hydrazone moiety creates a synergistic pharmacophore, giving rise to derivatives with potent and diverse biological profiles. This guide synthesizes the current understanding of these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis of 5-methylthiazole-4-carbohydrazide derivatives is typically achieved through a straightforward and efficient multi-step process. The core strategy involves the formation of the key carbohydrazide intermediate, which is then condensed with a variety of aromatic aldehydes to generate a library of target compounds.

The general synthetic route is as follows:

-

Thiazole Ring Formation: The process often begins with the conversion of a starting material like 3-cyanopyridine into a carbothiamide.[7] This is followed by a Hantzsch-type synthesis, reacting the thioamide with an α-halo ketone or ester (e.g., ethyl-2-chloroacetoacetate) to form the substituted thiazole ring, yielding an ethyl 5-methyl-thiazole-4-carboxylate.[7]

-

Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate (NH₂NH₂) via nucleophilic acyl substitution. This reaction displaces the ethoxy group to form the stable 5-methylthiazole-4-carbohydrazide intermediate.[6][7] This intermediate is the pivotal building block for the final derivatives.

-

Hydrazone Synthesis (Condensation): The final step is the condensation of the carbohydrazide with various substituted aromatic or heteroaromatic aldehydes.[6][7] This reaction, typically performed under reflux in an alcohol solvent, forms a Schiff base (an azomethine group, -N=CH-), resulting in the desired N'-arylmethylidene-5-methylthiazole-4-carbohydrazide derivatives.[6][7]

Visualizing the Synthesis Workflow

Caption: General synthetic pathway for 5-methylthiazole-4-carbohydrazide derivatives.

Experimental Protocol: Synthesis of N'-Arylmethylidene-5-methylthiazole-4-carbohydrazides

This protocol is a representative example based on established methodologies.[6][7]

-

Dissolution: Dissolve one molar equivalent of 5-methylthiazole-4-carbohydrazide in absolute ethanol (approx. 50 mL) in a round-bottomed flask.

-

Addition of Aldehyde: Add 1.2 molar equivalents of the desired substituted aromatic aldehyde to the solution.

-

Reaction: Stir the mixture under reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath (0–10 °C) to induce precipitation of the product.

-

Purification: Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as a DMF-DMSO mixture or aqueous ethanol, to afford the pure target compound.[7][8]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[4][9][10]

Anticancer Activity

Derivatives of this class have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Mechanism and Selectivity

The anticancer effects of thiazole derivatives can be attributed to various mechanisms, including the inhibition of key enzymes like protein kinases, aromatase, and matrix metalloproteinases (MMPs), as well as the induction of apoptosis.[11] Studies on carbohydrazide derivatives have shown that they can significantly decrease the viability of cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating a desirable selectivity index.[4][12] For instance, certain derivatives have shown potent activity against A549 lung cancer cells and MCF-7 breast cancer cells.[4][11] One study found that a 5-chloro-3-methylisothiazole-4-carbohydrazide derivative was nearly twice as active against cancer cells as it was against normal MCF-10A mammary gland cells.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative compounds against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound ID | Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |

| 4a | H (unsubstituted phenyl) | A549 (Lung) | 26.53 | [11] |

| 3e | 4-Fluoro, 3-Nitro-phenyl | A549 (Lung) | 43.38 | [4][12] |

| Compound 3 | (1E,2E)-3-phenylprop-2-en-1-ylidene | MCF-7 (Breast) | < 15 µg/mL | [9] |

| Compound 3 | (1E,2E)-3-phenylprop-2-en-1-ylidene | LoVo (Colon) | < 15 µg/mL | [9] |

| 8c | 4-chloro-2-methylphenyl | A-549 (Lung) | 48% inhibition @ 5 µg/mL | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Cytotoxicity Assay Workflow

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[14] 5-Methylthiazole-4-carbohydrazide derivatives have shown promising activity against a wide range of bacteria and fungi.

Mechanism of Action

The antimicrobial action of these compounds is often linked to their ability to disrupt microbial cell integrity and function. One proposed mechanism involves interference with the cell membrane, leading to leakage of intracellular components. Time-kill assays have demonstrated that these compounds can exert a bactericidal or fungicidal effect, defined as a 99.9% reduction in colony-forming units (CFU/mL).[1] Furthermore, some derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[1]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Compound 15 | Staphylococcus aureus | 1.95 - 15.62 | 3.91 - 62.5 | [6] |

| Compound 15 | Escherichia coli | 125 | > 1000 | [6] |

| Compound 12 | MRSA (Resistant S. aureus) | 67.5 - 135.1 (µM) | 135.1 - 270.2 (µM) | [15] |

| Compound 7 | Escherichia coli | 43.3 - 86.7 (µM) | 86.7 - 173.4 (µM) | [15] |

Note: Compound 15 contains a 5-nitro-2-furyl moiety, which is known for its antimicrobial properties.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5x10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

MBC Determination: To determine the MBC, subculture 10-20 µL from each well showing no growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, often acting by inhibiting cyclooxygenase (COX) enzymes.[2] Several 5-methylthiazole derivatives have been identified as potent anti-inflammatory agents.

Mechanism of Action: COX/LOX Inhibition

The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of COX-1 and COX-2, enzymes that catalyze the synthesis of pro-inflammatory prostaglandins.[2][5] Studies on related thiazole derivatives have shown that they can act as selective COX-1 inhibitors.[2][5] Some compounds have also been investigated as dual inhibitors of both 15-lipoxygenase (15-LOX) and carbonic anhydrase II, enzymes that also play roles in inflammation and related pathologies.[16] The anti-inflammatory effect can also be assessed by the ability of a compound to prevent the denaturation of proteins, a well-documented cause of inflammation.[7]

Quantitative Data: Anti-inflammatory Efficacy

| Compound ID | Assay | Target | IC₅₀ (µg/mL) | Reference |

| 5l | Protein Denaturation | Bovine Serum Albumin | 46.29 | [7] |

| 5g | Protein Denaturation | Bovine Serum Albumin | 100.60 | [7] |

| 5a | Enzyme Inhibition | 15-Lipoxygenase | 0.12 (µM) | [16] |

| 5h | Enzyme Inhibition | Carbonic Anhydrase II | 1.26 (µM) | [16] |

Note: Compound 5l, the most active in its series, contains hydroxyl and methoxy groups, which were found to enhance its anti-inflammatory activity.[7]

Visualizing the Inflammatory Pathway

Caption: Inhibition of the cyclooxygenase (COX) pathway by thiazole derivatives.

Conclusion and Future Directions

The 5-methylthiazole-4-carbohydrazide scaffold is a highly promising platform for the development of new therapeutic agents. The derivatives synthesized from this core exhibit a remarkable breadth of biological activities, with potent anticancer, antimicrobial, and anti-inflammatory effects demonstrated in vitro. The straightforward synthesis allows for the creation of large libraries of compounds with diverse substitutions, facilitating robust structure-activity relationship (SAR) studies.

Future research should focus on:

-

Lead Optimization: Modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of cancer, infection, and inflammation.

-

Mechanism Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by these compounds.

-

Toxicity Profiling: Assessing the safety and tolerability of lead candidates to ensure their suitability for clinical development.

By continuing to explore this versatile chemical class, the scientific community can unlock new avenues for treating some of the most pressing medical challenges.

References

- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity.

- The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives.

- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Unknown Source.

- EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.

- Synthesis and anticancer activity of new carbohydrazide deriv

- Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Unknown Source.

- Microwave Assisted Synthesis and Antimicrobial Activity of Novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles Derived from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide. Crossref.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.

- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.

- Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark.

- Substituted (E)-2-(2-benzylidenehydrazinyl)

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- INVESTIGATION OF THE BIOLOGICAL ACTIVITIES OF SELECTED CARBOHYDRAZIDE DERIV

- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- (R)

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

- Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Derivativation of 5-Methylthiazole-4-carbohydrazide for Enhanced Biological Screening

Abstract

This technical guide provides a comprehensive framework for the derivatization of 5-methylthiazole-4-carbohydrazide, a versatile heterocyclic scaffold, to generate a library of novel compounds for biological screening. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This note details the strategic rationale, synthetic protocols, and preliminary biological evaluation methodologies. We focus on the synthesis of N'-arylidenecarbohydrazides (Schiff bases) via acid-catalyzed condensation, a robust and efficient method for achieving structural diversity. Furthermore, a standardized protocol for primary antimicrobial screening using the broth microdilution method is provided to facilitate the identification of lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

1.1 Significance of Thiazole-Containing Compounds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Clinically approved drugs containing the thiazole moiety include the anticancer agent Tiazofurin, the antiretroviral Ritonavir, and the antimicrobial Sulfathiazole, highlighting the scaffold's broad therapeutic applicability.[2][3] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

1.2 5-Methylthiazole-4-carbohydrazide: A Versatile Building Block

5-Methylthiazole-4-carbohydrazide serves as an excellent starting material for the synthesis of compound libraries. The key to its utility lies in the carbohydrazide (-CONHNH₂) functional group. The terminal primary amine of the hydrazide is a potent nucleophile, making it highly reactive towards electrophilic species, particularly the carbonyl carbon of aldehydes and ketones.[6][7] This reactivity allows for the straightforward introduction of a wide variety of substituents, enabling a systematic exploration of the chemical space around the core thiazole structure.

1.3 Rationale for Derivatization: Exploring Chemical Space for Biological Activity

The primary goal of derivatization is to systematically modify the structure of a core molecule to enhance its biological activity, selectivity, and pharmacokinetic properties.[8] By reacting 5-methylthiazole-4-carbohydrazide with a diverse panel of aromatic and heteroaromatic aldehydes, a library of Schiff bases (hydrazones) can be generated. These modifications can profoundly influence the molecule's interaction with biological targets by altering its steric profile, lipophilicity, and electronic distribution. This approach allows for the investigation of structure-activity relationships (SAR), providing crucial insights for the rational design of more potent and specific therapeutic agents.[9]

Core Chemistry: Derivatization Strategies

2.1 Principle of Reaction: The Nucleophilic Hydrazide Moiety

The synthesis of N'-arylidenecarbohydrazides (hydrazones) proceeds via a nucleophilic addition-elimination reaction between the carbohydrazide and an aldehyde.[10] The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon.[11][12] The lone pair of electrons on the terminal nitrogen of the hydrazide then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable carbon-nitrogen double bond (azomethine group) characteristic of Schiff bases.[13]

2.2 Strategy 1: Synthesis of N'-Arylidenecarbohydrazides (Schiff Bases)

This strategy is the most direct and widely used method for derivatizing carbohydrazides. Its advantages include operational simplicity, generally high yields, and the vast commercial availability of diverse aldehydes, which allows for the rapid generation of a large library of analogues. The resulting hydrazones are often crystalline solids that can be easily purified by recrystallization.[14]

2.3 Strategy 2: Cyclocondensation Reactions for Advanced Scaffolds

While this note focuses on Schiff base formation, it is important to recognize that the carbohydrazide moiety is also a precursor for more complex heterocyclic systems. For instance, reaction with carbon disulfide can lead to the formation of 1,3,4-oxadiazoles, while reactions with thiosemicarbazide followed by cyclization can yield 1,3,4-thiadiazoles.[15][16][17][18] These reactions create more rigid, bicyclic structures that can present different pharmacophores for biological targets.

Experimental Protocols

3.1 General Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectra, and Mass Spectrometry (MS) should be used to confirm the structures of all synthesized compounds.

3.2 Protocol: General Procedure for the Synthesis of 5-Methyl-N'-arylidenethiazole-4-carbohydrazides

This protocol describes a general method for the acid-catalyzed condensation of 5-Methylthiazole-4-carbohydrazide with a substituted aromatic aldehyde.

Reagents:

-

5-Methylthiazole-4-carbohydrazide

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Methylthiazole-4-carbohydrazide (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add the selected substituted aromatic aldehyde (1.0 eq.).

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out of the solution is collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure Schiff base derivative.

Expert Insight: The role of the acid catalyst is crucial for activating the aldehyde's carbonyl group, but an excess can protonate the hydrazide, reducing its nucleophilicity.[11][19] Therefore, only a catalytic amount is necessary. The choice of aldehyde substituent will directly impact the electronic properties and potential biological activity of the final compound.

Biological Screening Workflow

4.1 Rationale for Assay Selection

Given the well-documented antimicrobial properties of thiazole derivatives, a primary screening assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria is a logical first step.[20] The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple compounds against various microorganisms.[21][22]

4.2 Protocol: Primary Antimicrobial Screening using Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[23][24][25][26]

Materials:

-

Synthesized thiazole derivatives

-

96-well microtiter plates (sterile)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO/MHB)

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Compound Preparation: Prepare stock solutions of the synthesized derivatives and the positive control antibiotic in DMSO (e.g., at 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions using MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[27]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to all wells containing the test compounds, positive control, and negative control (broth with inoculum and DMSO, but no compound). A sterility control well (broth only) should also be included.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20] This can be determined by visual inspection or by adding a viability indicator like resazurin and observing for a color change.

Data Presentation & Visualization

5.1 Table of Representative Derivatives and Hypothetical Data

All quantitative data should be summarized for clear comparison.

| Compound ID | Aryl Substituent (Ar-) | Molecular Formula | Yield (%) | Hypothetical MIC (µg/mL) vs. S. aureus |

| SMT-H | -H (Benzaldehyde) | C₁₁H₁₀N₄OS | 85 | 128 |

| SMT-Cl | -4-Cl (4-Chlorobenzaldehyde) | C₁₁H₉ClN₄OS | 91 | 32 |

| SMT-OMe | -4-OCH₃ (4-Methoxybenzaldehyde) | C₁₂H₁₂N₄O₂S | 88 | 64 |

| SMT-NO₂ | -4-NO₂ (4-Nitrobenzaldehyde) | C₁₁H₉N₅O₃S | 93 | 16 |

5.2 Visualization of Experimental Workflow

A clear workflow diagram helps in visualizing the entire process from synthesis to a potential therapeutic lead.

Caption: Workflow from Synthesis to Hit Identification.

5.3 Visualization of Reaction Scheme

The chemical transformation is clearly illustrated in the following diagram.

Caption: General Reaction for Schiff Base Synthesis.

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Product Yield in Synthesis | 1. Incomplete reaction. 2. Deactivated aldehyde. 3. Catalyst amount incorrect. | 1. Increase reflux time and monitor via TLC. 2. Use freshly distilled or high-purity aldehyde. 3. Ensure only 2-3 drops of acid are used. |

| Difficulty in Product Purification | Product is oily or does not crystallize easily. | Try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification before attempting recrystallization. |

| Compound Precipitation in Assay | Poor aqueous solubility of the synthesized derivative. | Ensure the final DMSO concentration in the assay wells is ≤1%. If precipitation persists, the compound may not be suitable for this aqueous assay. |

| Inconsistent MIC Results | 1. Inaccurate inoculum density. 2. Contamination. | 1. Carefully standardize the bacterial inoculum to 0.5 McFarland before dilution. 2. Use aseptic techniques throughout the protocol; always run a sterility control. |

Conclusion

The derivatization of 5-methylthiazole-4-carbohydrazide via Schiff base formation is a highly effective and versatile strategy for generating novel molecular entities for biological screening. The protocols outlined in this application note provide a robust foundation for the synthesis, purification, characterization, and preliminary antimicrobial evaluation of a diverse library of thiazole derivatives. The insights gained from these initial screens can guide further structure-activity relationship studies and lead to the identification of promising new candidates for drug development.

References

-

Title: Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme Source: Molecules (Basel, Switzerland) via NIH URL: [Link]

-

Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH National Library of Medicine URL: [Link]

-

Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]

-

Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL: [Link]

-

Title: A review on thiazole based compounds & it's pharmacological activities Source: Pre-print server URL: [Link]

-

Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: Brazilian Journal of Microbiology via NIH URL: [Link]

-

Title: Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: NIH National Library of Medicine URL: [Link]

-

Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

-

Title: Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives Source: PubMed URL: [Link]

-

Title: Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect Source: Semantic Scholar URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

-

Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: NIH National Library of Medicine URL: [Link]

-

Title: CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Standards | GlobalSpec URL: [Link]

-

Title: Importance of ortho Proton Donors in Catalysis of Hydrazone Formation Source: ACS Publications URL: [Link]

-

Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: NIH National Library of Medicine URL: [Link]

-

Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

-

Title: Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer Source: ACS Omega URL: [Link]

-

Title: Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition Source: MDPI URL: [Link]

-

Title: Synthesis of 1,3,4-thiadiazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes Source: Bohrium URL: [Link]

-

Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities Source: Pre-print server URL: [Link]

-

Title: Formation of oximes and hydrazones (video) Source: Khan Academy URL: [Link]

-

Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: NIH National Library of Medicine URL: [Link]

-

Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL: [Link]

-

Title: Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar Source: Longdom Publishing URL: [Link]

-

Title: Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents Source: PubMed URL: [Link]

-

Title: An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials Source: Pre-print server URL: [Link]

-

Title: The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using Source: Pre-print server URL: [Link]

-

Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis protocol of the Schiff base ligand (HL). Source: ResearchGate URL: [Link]

-

Title: Schiff Base Synthesis Experiment Source: IONiC / VIPEr URL: [Link]

-

Title: Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives Source: Pre-print server URL: [Link]

-

Title: Derivatization – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors Source: PubMed Central URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Khan Academy [khanacademy.org]

- 14. Synthesis and Evaluation of Bis-Schiff Bases of Carbohydrazide as Antioxidant and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 23. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 26. standards.globalspec.com [standards.globalspec.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

5-Methylthiazole-4-carbohydrazide: A Versatile Scaffold for the Next Generation of Kinase Inhibitors

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. Within this landscape, the thiazole ring has emerged as a privileged scaffold, valued for its metabolic stability and its ability to engage in key interactions within the kinase active site. This application note details the utility of 5-methylthiazole-4-carbohydrazide as a strategic building block for the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, proposed synthetic protocols for derivatization, and a discussion of the relevant biological evaluation methodologies. The focus is on leveraging the carbohydrazide moiety for the construction of diverse molecular architectures targeting key oncogenic kinases such as EGFR, VEGFR, BRAF, and CDKs.

Introduction: The Thiazole Advantage in Kinase Inhibition

The aberrant activity of protein kinases is a primary driver of oncogenesis, making them high-value targets for therapeutic intervention.[1][2] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent feature in numerous FDA-approved drugs and clinical candidates.[3][4] Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for other aromatic rings, its metabolic stability, and its capacity to form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[5][6] Several successful kinase inhibitors, such as the BRAF inhibitor Dabrafenib, incorporate a thiazole core, underscoring its importance in the field.[7]

The subject of this guide, 5-methylthiazole-4-carbohydrazide, offers a unique combination of the stable thiazole core with a reactive carbohydrazide functional group. The hydrazide moiety is a versatile handle for a variety of chemical transformations, most notably the formation of N-acylhydrazones, which are themselves a class of compounds with demonstrated biological activity.[8][9] This building block, therefore, provides a strategic entry point for creating large, diverse libraries of potential kinase inhibitors.

The Strategic Value of 5-Methylthiazole-4-carbohydrazide

The 5-methylthiazole-4-carbohydrazide scaffold offers several advantages for the design of kinase inhibitors:

-

Structural Rigidity and Planarity: The thiazole ring provides a rigid, planar core that can effectively position substituents for optimal interaction with the kinase active site.

-

Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiazole ring, along with the carbohydrazide moiety, can participate in hydrogen bonding with the hinge region of the kinase, a key interaction for ATP-competitive inhibitors.

-

Synthetic Tractability: The carbohydrazide group is readily derivatized through condensation reactions with a wide range of aldehydes and ketones, allowing for the facile introduction of diverse chemical functionalities.[8][10] This enables systematic exploration of the structure-activity relationship (SAR).

-

Bioisosteric Potential: The thiazole ring can serve as a bioisostere for other aromatic systems, such as phenyl or pyrazole rings, which are commonly found in kinase inhibitors.[6]

Proposed Synthetic Pathways and Protocols

While the direct use of 5-methylthiazole-4-carbohydrazide as a starting material for kinase inhibitor synthesis is not extensively documented, its reactivity is predictable based on the well-established chemistry of carbohydrazides. The following protocols are proposed as robust starting points for the synthesis of diverse libraries of kinase inhibitors.

General Synthesis of Thiazolyl N'-Acylhydrazone Derivatives

The condensation of a carbohydrazide with an aldehyde or ketone to form an N'-acylhydrazone is a fundamental and high-yielding reaction in medicinal chemistry.[8][10][11] This reaction allows for the introduction of a wide variety of substituents, which can be tailored to target the specific subpockets of the kinase active site.

Protocol 1: Synthesis of N'-(arylmethylidene)-5-methylthiazole-4-carbohydrazides

This protocol describes the general procedure for the synthesis of N'-acylhydrazone derivatives from 5-methylthiazole-4-carbohydrazide and a substituted aromatic aldehyde.

Materials:

-

5-Methylthiazole-4-carbohydrazide

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

To a solution of 5-methylthiazole-4-carbohydrazide (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will often precipitate out of solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N'-(arylmethylidene)-5-methylthiazole-4-carbohydrazide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon cooling.

-

Catalytic Acid: The reaction is catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the hydrazide.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a higher yield in a shorter time.

Targeting Key Kinase Signaling Pathways

Derivatives of 5-methylthiazole-4-carbohydrazide can be designed to target a variety of oncogenic kinases. The choice of substituents on the N'-acylhydrazone moiety will be critical in determining the selectivity and potency of the inhibitors. Below are some key kinase signaling pathways that are attractive targets for inhibitors derived from this scaffold.

EGFR and VEGFR Signaling in Angiogenesis and Proliferation

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play crucial roles in cell proliferation and angiogenesis, respectively.[5][12] Their overexpression or constitutive activation is a common feature in many cancers. Thiazole-containing compounds have shown significant promise as inhibitors of both EGFR and VEGFR-2.[12][13]

BRAF and CDK Signaling in Cell Cycle and Proliferation

The BRAF kinase is a key component of the MAPK signaling pathway, and the V600E mutation is a common driver of melanoma and other cancers.[7][14] Cyclin-dependent kinases (CDKs), particularly CDK2, are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[15][16] Thiazole-based inhibitors have been developed for both BRAF and CDKs.[7][17]

Biological Evaluation of Thiazole-Based Kinase Inhibitors

A critical step in the development of novel kinase inhibitors is their biological evaluation. This typically involves a tiered approach, starting with in vitro enzyme assays, followed by cell-based assays, and culminating in in vivo studies.

In Vitro Kinase Inhibition Assays

The initial screening of compounds is typically performed using in vitro kinase inhibition assays to determine their potency against the target kinase. A variety of assay formats are available, with luminescence-based assays being a popular choice due to their high sensitivity and throughput.

Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)

Materials:

-

Synthesized thiazole derivatives

-

Recombinant kinase (e.g., EGFR, VEGFR-2, BRAF, CDK2)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (typically 1-2 hours).

-

Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

-

Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Once potent inhibitors have been identified in vitro, their efficacy in a cellular context needs to be evaluated. Cell-based proliferation assays, such as the MTT or MTS assay, are commonly used to assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol 3: Cell Proliferation Assay (MTT)

Materials:

-

Cancer cell line of interest (e.g., A549 for EGFR, HUVEC for VEGFR-2, A375 for BRAF V600E, MCF-7 for CDK2)

-

Cell culture medium and supplements

-

Synthesized thiazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Data Presentation: Potency of Structurally Related Thiazole-Based Kinase Inhibitors

While specific data for derivatives of 5-methylthiazole-4-carbohydrazide is limited, the following table summarizes the inhibitory activities of structurally related thiazole-hydrazone and other thiazole-based compounds against various protein kinases, providing a benchmark for the potential of this scaffold.

| Compound ID/Reference | Kinase Target | IC₅₀ (nM) | Cell Line (GI₅₀, µM) |

| Thiazolyl-pyrazoline derivative [12] | EGFR | 32.5 | A549 (NSCLC) |

| Thiazole-based chalcone [13] | EGFR | - | A549 (NSCLC) |

| Coumarin-thiazole hybrid | CDK2 | 22 | HeLa (Cervical) |

| Thiazolone derivative [15] | CDK2 | 105.39 | MCF-7 (Breast) |

| Thiazole derivative [7] | BRAF V600E | 23.1 | WM266.4 (Melanoma) |

| Thiazole-based derivative | VEGFR-2 | 51.09 | MDA-MB-231 (Breast) |

Conclusion and Future Directions

5-Methylthiazole-4-carbohydrazide represents a promising and versatile building block for the development of novel kinase inhibitors. Its inherent structural features, combined with the synthetic accessibility of the carbohydrazide moiety, provide a powerful platform for generating diverse chemical libraries. The proposed synthetic protocols and biological evaluation methods outlined in this application note offer a clear roadmap for researchers to explore the potential of this scaffold. Future work should focus on the systematic synthesis and screening of derivatives against a broad panel of kinases to identify potent and selective inhibitors. Further optimization of lead compounds through structure-based drug design will be crucial for advancing these promising molecules towards clinical development.

References

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry, 2026.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.

-

Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin, 2021.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. European Journal of Medicinal Chemistry, 2020.

-

Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. Scientific Reports, 2021.

-

Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. ResearchGate, 2021.

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Manipal Academy of Higher Education, 2026.

-

Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Advances, 2022.

-

Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Polycyclic Aromatic Compounds, 2023.

-

Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. RSC Advances, 2024.

-

Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. ResearchGate, 2022.

-

Reported thiazoles as B-RAFV600E inhibitors. ResearchGate, 2022.

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 2022.

-

Some reported VEGFR-2 inhibitors showing the essential pharmacophoric features. ResearchGate, 2025.

-

Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 2024.

-

Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 2021.

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 2023.

-

Some VEGFR-2 inhibitors and their essential pharmacophoric parts. ResearchGate, 2022.

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 2023.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.

-

Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics. RSC Advances, 2024.

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013.

-

New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 2022.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Processes, 2022.

-

Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. MedChemComm, 2018.

-

Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents, 2012.

-

Acylhydrazones and Their Biological Activity: A Review. Molecules, 2022.

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 2021.

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 2016.

-

QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. Chemical Biology & Drug Design, 2010.

-

Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 2003.

-

Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry, 2015.

-

Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem, 2025.

-

Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 2014.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing, 2024.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]

- 15. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

Application Notes and Protocols for Bioisosteric Replacement Strategies of 5-Methylthiazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of bioisosteric replacement strategies for the modification of 5-methylthiazole-4-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. As a senior application scientist, this document is structured to offer not just protocols, but a strategic framework for lead optimization, grounded in established principles of drug design. We will delve into the rationale behind each proposed modification, provide detailed synthetic methodologies, and outline robust protocols for the biological evaluation of the resulting analogs.

Introduction: The Strategic Imperative of Bioisosterism

Bioisosterism, the interchange of atoms or functional groups with similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] This powerful strategy allows for the fine-tuning of a lead compound's pharmacological and pharmacokinetic profile, addressing liabilities such as poor metabolic stability, off-target toxicity, or suboptimal potency.[1] The goal is to retain or enhance the desired biological activity while improving the overall "drug-likeness" of the molecule.

5-Methylthiazole-4-carbohydrazide serves as an excellent scaffold for such exploration. The thiazole ring is a privileged structure in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The carbohydrazide moiety offers a versatile handle for derivatization and interaction with biological targets. This guide will systematically dissect the 5-methylthiazole-4-carbohydrazide molecule, exploring bioisosteric replacements for the thiazole ring, the carbohydrazide functional group, and the C5-methyl group.

I. Bioisosteric Replacement of the Thiazole Ring

The thiazole ring, while often beneficial, can be a site of metabolic attack or may not provide optimal interactions with the target protein. Replacing it with other five-membered heterocycles can modulate the electronic properties, hydrogen bonding capabilities, and metabolic stability of the parent compound.

A. Strategy 1: Replacement with 1,2,4-Oxadiazole

Rationale: The 1,2,4-oxadiazole ring is a well-established bioisostere for the thiazole ring.[4] It maintains a similar five-membered heterocyclic core but introduces an oxygen atom in place of sulfur, altering the electronics and potential for hydrogen bonding. This can lead to improved metabolic stability and modified receptor interactions.

Predicted Physicochemical Changes:

| Property | 5-Methylthiazole-4-carbohydrazide | 3-Methyl-5-(carbohydrazide)-1,2,4-Oxadiazole | Rationale for Change |

| LogP (calculated) | Lower | Potentially Higher | Replacement of S with O can slightly increase polarity, but the overall effect on LogP is context-dependent. |

| Polar Surface Area (PSA) | Moderate | Similar to slightly higher | The N-N and C=O bonds of the carbohydrazide dominate the PSA. |

| Metabolic Stability | Moderate | Potentially Improved | The oxadiazole ring can be more resistant to certain metabolic pathways compared to the thiazole ring. |

| Hydrogen Bonding | Acceptor (N, S) | Acceptor (N, O) | The change from sulfur to oxygen alters the hydrogen bond acceptor properties. |

Synthetic Protocol: Synthesis of 3-Methyl-5-(carbohydrazide)-1,2,4-Oxadiazole Analog

This protocol outlines a general procedure for the synthesis of the 1,2,4-oxadiazole analog, starting from a commercially available amidoxime.

Materials:

-

Acetamidoxime

-

Oxalyl chloride

-

Hydrazine hydrate

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethanol

-

Diethyl ether

Procedure:

-

Acylation of Amidoxime:

-

Dissolve acetamidoxime (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of oxalyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude O-acylated amidoxime.

-

-

Cyclization and Hydrazinolysis:

-

Dissolve the crude O-acylated amidoxime in ethanol.

-

Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the 3-methyl-5-(carbohydrazide)-1,2,4-oxadiazole.

-

II. Bioisosteric Replacement of the Carbohydrazide Moiety